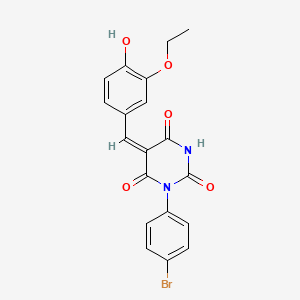![molecular formula C23H16BrN3O6 B5916794 3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBAA and has a molecular weight of 581.45 g/mol. BBAA is a derivative of benzoic acid and has been synthesized using various methods.
科学的研究の応用
BBAA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. BBAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. BBAA has also been found to have antioxidant properties, which can help protect cells from oxidative stress. In addition, BBAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
作用機序
BBAA exerts its effects through various mechanisms. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a role in inflammation. BBAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, BBAA has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects:
BBAA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which can help reduce inflammation. BBAA has also been found to have antioxidant properties, which can help protect cells from oxidative stress. In addition, BBAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
BBAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BBAA has also been extensively studied, and its properties are well-known. However, there are also some limitations to using BBAA in lab experiments. It is a relatively new compound, and its full range of effects is not yet known. In addition, BBAA may have some side effects that have not yet been identified.
将来の方向性
There are several future directions for research on BBAA. One area of research could focus on the development of new synthesis methods for BBAA. Another area of research could focus on the identification of new biochemical and physiological effects of BBAA. In addition, future research could explore the potential of BBAA as a therapeutic agent for various diseases, including cancer. Overall, BBAA has great potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
合成法
BBAA can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromobenzoyl chloride and 3-amino-4-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to obtain BBAA. Another method involves the reaction between 4-bromobenzoyl chloride and 3-amino-4-nitrobenzoic acid in the presence of potassium carbonate, followed by the reaction with acryloyl chloride.
特性
IUPAC Name |
3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O6/c24-17-8-6-15(7-9-17)21(28)26-20(12-14-4-10-19(11-5-14)27(32)33)22(29)25-18-3-1-2-16(13-18)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRFLQJGTSGPNQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916719.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5916722.png)
![N-{2-(4-chlorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916727.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916730.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916736.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916752.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5916758.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)
